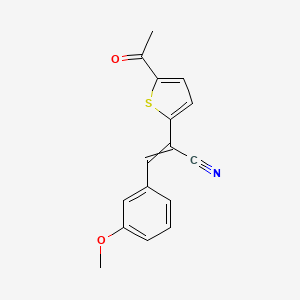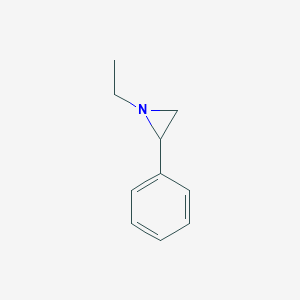
1-Ethyl-2-phenylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-phenylaziridine is an organic compound with the molecular formula C10H13N. It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.
Métodos De Preparación
1-Ethyl-2-phenylaziridine can be synthesized through several methods. One common synthetic route involves the reaction of (1-phenyl-2-bromoethyl)dimethylsulfonium bromide with ethylamine . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.
Análisis De Reacciones Químicas
1-Ethyl-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form more stable products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-2-phenylaziridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialized polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-phenylaziridine involves nucleophilic ring-opening reactions. The aziridine ring is highly strained, making it susceptible to nucleophilic attack. This leads to the formation of more stable products, such as amines and oxazolidinones . The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparación Con Compuestos Similares
1-Ethyl-2-phenylaziridine can be compared to other aziridines and azetidines:
2-Phenylaziridine: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1-Methyl-2-phenylaziridine:
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C10H13N |
|---|---|
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
1-ethyl-2-phenylaziridine |
InChI |
InChI=1S/C10H13N/c1-2-11-8-10(11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clave InChI |
UUJCYIMTWZWQFW-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


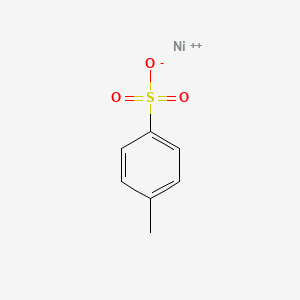
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727495.png)
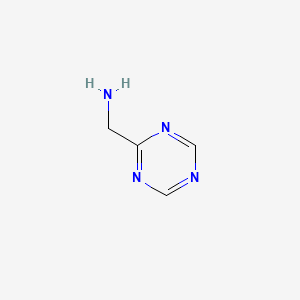
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B11727502.png)
![N'-[(2-Chlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11727505.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11727513.png)
![3-(4-Chlorophenyl)-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11727523.png)
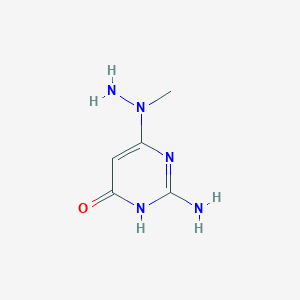
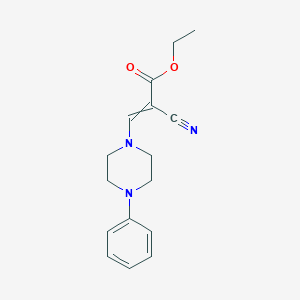
![heptyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727546.png)
![7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11727547.png)
![2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide](/img/structure/B11727555.png)
